N-Cbz-诺特罗品

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

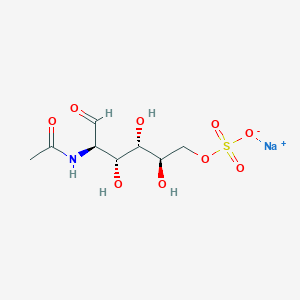

N-Cbz-nortropine is a synthetic derivative of the naturally occurring alkaloid nortropine. It is a tertiary amine derivative of nortropine that has been modified to contain a benzyloxycarbonyl (Cbz) group at the nitrogen atom. N-Cbz-nortropine is used in a variety of scientific research applications, including as a substrate in enzymatic reactions and as a ligand in affinity chromatography. In addition, it is used to study the biochemical and physiological effects of nortropine, as well as its mechanism of action.

科学研究应用

Application in Organic Chemistry

Summary of the Application

N-Cbz-nortropine is a chemical compound used in organic chemistry . It’s often used as a starting material or intermediate in the synthesis of other compounds .

Methods of Application

The specific methods of application can vary depending on the desired end product. However, it typically involves reactions under controlled conditions with other reagents .

Results or Outcomes

The outcomes of these reactions are new compounds that have a wide range of potential applications, from pharmaceuticals to materials science .

Application in Biochemistry

Summary of the Application

N-Cbz-nortropine has been used in the aminocarbonylation of various alkenyl and (hetero)aryl iodides . This process is important in biochemistry, as it allows for the creation of complex molecules from simpler ones .

Methods of Application

The aminocarbonylation was carried out using tropane-based amines of biological importance, such as 8-azabicyclo[3.2.1]octan-3-one (nortropinone) and 3α-hydroxy-8-azabicyclo[3.2.1]octane (nortropine) as N-nucleophile .

Results or Outcomes

The result of this process is the selective synthesis of N-acylnortropane, a compound with potential biological importance .

Application in Pharmaceutical Chemistry

Summary of the Application

N-Cbz-nortropine is used in the synthesis of various pharmaceutical compounds . It’s a key intermediate in the production of many drugs .

Results or Outcomes

The outcomes of these reactions are new compounds that have potential therapeutic applications .

Application in Amidation Reactions

Summary of the Application

N-Cbz-nortropine has been used in a practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions . This process is important in organic chemistry, as it allows for the creation of complex molecules from simpler ones .

Methods of Application

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

Results or Outcomes

Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .

属性

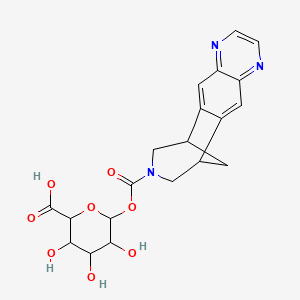

IUPAC Name |

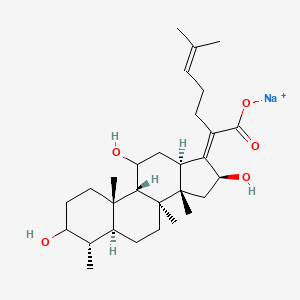

benzyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-14-8-12-6-7-13(9-14)16(12)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14,17H,6-10H2/t12-,13+,14? |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYOOOSGBBQPJ-PBWFPOADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-nortropine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

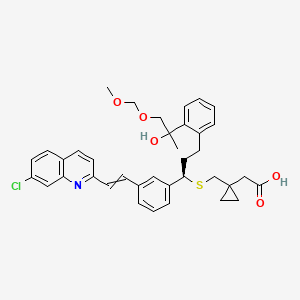

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)